Benzophenone-4-isothiocyanate

Catalog No.
S1911267
CAS No.
26328-59-6
M.F
C14H9NOS
M. Wt
239.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzophenone-4-isothiocyanate

CAS Number

26328-59-6

Product Name

Benzophenone-4-isothiocyanate

IUPAC Name

(4-isothiocyanatophenyl)-phenylmethanone

Molecular Formula

C14H9NOS

Molecular Weight

239.29 g/mol

InChI

InChI=1S/C14H9NOS/c16-14(11-4-2-1-3-5-11)12-6-8-13(9-7-12)15-10-17/h1-9H

InChI Key

FMSYGGOEIOBUOR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=C=S

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=C=S

The exact mass of the compound Benzophenone-4-isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzophenone-4-isothiocyanate is a dual-functional crosslinking reagent combining an amine-reactive isothiocyanate electrophile with a UV-activatable benzophenone photophore. In procurement and material design, it serves as a critical bridge for covalently tethering photoaffinity labels to primary amine-containing substrates, such as lysine residues on proteins, peptide N-termini, or aminated polymer surfaces. Upon exposure to long-wave UV light (~365 nm), the benzophenone moiety reversibly forms a triplet ketyl diradical that abstracts hydrogen from nearby C-H bonds, establishing stable C-C crosslinks [1]. This distinct combination of stable aqueous amine reactivity and reversible, low-phototoxicity crosslinking makes it a preferred reagent over standard NHS-esters or irreversible diazirines for complex bioconjugation, surface functionalization, and photoaffinity labeling workflows.

Substituting Benzophenone-4-isothiocyanate with closely related analogs often compromises workflow stability and conjugation yield. While 4-benzoylbenzoic acid N-succinimidyl ester (BP-NHS) is a common amine-reactive alternative, NHS esters are highly susceptible to rapid hydrolysis in aqueous buffers (especially at pH > 8), leading to inconsistent functionalization densities and requiring immediate use after preparation [1]. Conversely, substituting with Benzophenone-4-maleimide restricts conjugation strictly to free thiols, which are rare on native protein surfaces and often require complex prior reduction steps. Furthermore, replacing the benzophenone core with aryl azides or diazirines introduces irreversible photochemistry; if these alternative photophores fail to immediately crosslink, they are permanently quenched by water, drastically lowering the final crosslinking yield compared to the reversibly excitable benzophenone [2].

Aqueous Stability and Extended Conjugation Window

The isothiocyanate group provides a distinct handling advantage in aqueous media compared to standard N-hydroxysuccinimide (NHS) esters. While NHS esters hydrolyze rapidly in aqueous buffers (half-life of ~10 minutes at pH 8.6 and ~4-5 hours at pH 7.0)[1], isothiocyanates degrade much more slowly, remaining viable for hours to days under similar conditions[2]. This extended stability allows Benzophenone-4-isothiocyanate to be used in longer incubation protocols or with dilute protein samples without the rapid loss of active reagent that plagues BP-NHS.

Evidence DimensionHydrolytic half-life in aqueous alkaline buffer (pH ~8.5)
Target Compound DataIsothiocyanates decline slowly, permitting multi-hour conjugations
Comparator Or BaselineNHS-esters (e.g., BP-NHS) (Half-life ~10 minutes)
Quantified Difference>10-fold increase in aqueous working window
ConditionsAqueous buffer, pH 8.0-9.0

Procuring the isothiocyanate derivative minimizes reagent waste and ensures reproducible conjugation ratios even in slow-reacting aqueous systems.

Reversible Photochemistry and Superior Crosslinking Yield

The benzophenone photophore in Benzophenone-4-isothiocyanate offers a profound mechanistic advantage over aryl azides and diazirines. Upon UV excitation, benzophenone forms a triplet ketyl radical; if no suitable C-H bond is nearby, it relaxes back to the ground state and can be re-excited [1]. In contrast, aryl azides and diazirines undergo irreversible photolysis to form nitrenes or carbenes, which are rapidly and permanently quenched by water if they do not immediately crosslink. Because of this reversible excitation-relaxation cycling, benzophenone-based crosslinkers frequently achieve crosslinking yields of 50-70%, whereas irreversible photophores often yield less than 30% .

Evidence DimensionPhotochemical crosslinking yield in aqueous environments
Target Compound DataBenzophenone moiety (Typically 50-70% yield due to reversible excitation)
Comparator Or BaselineAryl azides / Diazirines (<30% yield due to irreversible water quenching)
Quantified Difference~2x higher crosslinking efficiency
ConditionsAqueous photoaffinity labeling under UV irradiation

Higher crosslinking efficiency directly translates to stronger signals in structural biology assays and higher density in surface functionalization.

Broad Target Abundance via Amine Reactivity

Selecting Benzophenone-4-isothiocyanate over Benzophenone-4-maleimide fundamentally changes the achievable density of functionalization. Isothiocyanates target primary amines (lysine residues and N-termini), which are highly abundant and surface-exposed on most proteins. For instance, Bovine Serum Albumin (BSA) contains 59 lysine residues (with ~30-35 accessible on the surface), but only a single free cysteine (thiol) [1]. Consequently, BP-ITC allows for high-density multipoint attachment of the photophore without the need to engineer free thiols or reduce native disulfide bonds, a prerequisite when using maleimide derivatives .

Evidence DimensionAvailable conjugation sites on standard model protein (BSA)
Target Compound DataBP-ITC (Targets ~30-35 accessible primary amines)
Comparator Or BaselineBP-Maleimide (Targets 1 free thiol)
Quantified Difference>30-fold higher potential conjugation density per molecule
ConditionsNative globular protein functionalization (e.g., BSA)

Amine-reactive procurement ensures out-of-the-box compatibility with virtually all native proteins and standard aminated surfaces.

Low-Phototoxicity Excitation Wavelength

The activation wavelength of the photophore is critical when working with sensitive biological samples. Benzophenone-4-isothiocyanate is optimally excited by long-wave UV light at approximately 350-365 nm[1]. In contrast, many simple aryl azide crosslinkers require short-wave UV excitation (250-280 nm) to efficiently generate nitrenes . Irradiation at these shorter wavelengths overlaps with the absorption maxima of proteins and nucleic acids, leading to off-target phototoxicity, backbone cleavage, and sample degradation. Using BP-ITC preserves the structural integrity of the target biomacromolecules during the crosslinking phase.

Evidence DimensionOptimal UV excitation wavelength
Target Compound DataBenzophenone-4-isothiocyanate (~350-365 nm)
Comparator Or BaselineSimple aryl azides (250-280 nm)
Quantified Difference~100 nm red-shift into the less damaging UVA range
ConditionsPhotoactivation in the presence of native proteins/nucleic acids

Procuring a 365 nm-activated crosslinker prevents UV-induced sample degradation, ensuring that the captured interactions reflect the native state.

Photoaffinity Labeling of Receptor-Ligand Complexes

Because of its high crosslinking yield and low-phototoxicity 365 nm excitation, Benzophenone-4-isothiocyanate is ideal for mapping transient or weak protein-protein and receptor-ligand interactions. The isothiocyanate group allows the stable attachment of the benzophenone probe to a known peptide ligand's lysine residues, which is then incubated with the receptor and UV-irradiated to capture the complex without degrading the proteins [1].

Functionalization of Aminated Biomaterial Surfaces

In materials science, BP-ITC is used to convert aminated surfaces (e.g., aminosilane-treated glass or amine-functionalized polymers) into photoreactive platforms. The aqueous stability of the isothiocyanate group allows for uniform surface coating, while the benzophenone group can subsequently be used to covalently immobilize non-functionalized polymers, hydrogels, or growth factors via C-H insertion upon UV exposure [2].

Synthesis of Photoreactive Peptides and Probes

BP-ITC is heavily utilized in solid-phase peptide synthesis and probe design to cap N-termini or modify side-chain amines. Its stability compared to NHS esters means it can be subjected to a wider range of synthetic conditions and purification steps without premature degradation, ensuring high-purity photoreactive probes for downstream structural biology assays [3].

XLogP3

4.8

LogP

4.88 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Last modified: 08-16-2023

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